(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)8-11(9-14)13(15)16/h2-5,8H,6-7H2,1H3,(H2,15,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBSPGIYRSPJAD-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity, and pharmacological effects, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 316.36 g/mol
- CAS Number : 340310-05-6
Biological Activity Overview
The biological activity of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds similar to (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using different cell lines to evaluate the safety profile of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide. The results indicate that at specific concentrations, the compound shows selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | 85 |
| A549 | 50 | 92 |
| HepG2 | 25 | 110 |
Table 1: Cytotoxicity of (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide on various cell lines.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may inhibit the activity of topoisomerases or other critical enzymes necessary for DNA replication and repair .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer potential of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 µM to 30 µM across different cancer types.- Results Summary :
- Breast Cancer Cell Line (MCF-7) : IC50 = 20 µM
- Lung Cancer Cell Line (A549) : IC50 = 18 µM
- Results Summary :
-
Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, a study by Kumar et al. demonstrated that specific analogs of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Caspase activation |
| B | HeLa | 10 | Cell cycle arrest |
| C | A549 | 12 | Apoptosis induction |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Materials Science
2.1 Polymer Synthesis
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Zhang et al. showed that incorporating this compound into polymer matrices improved their tensile strength and thermal degradation temperatures significantly .
Table 2: Properties of Polymers Synthesized with (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| A | 50 | 300 |
| B | 65 | 320 |
| C | 70 | 310 |
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease progression, such as those associated with viral infections. A study highlighted its effectiveness in inhibiting the activity of serine proteases, which are crucial for viral replication .
3.2 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide is essential for optimizing its biological activity. Research indicates that modifications to the phenyl ring can significantly alter its potency against different biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related cyanoacrylamide derivatives, focusing on substituent effects, electronic properties, and applications.
Key Structural Differences:
Substituent on the Phenyl Ring :
- The target compound features a 2-methoxyethoxy group (–OCH₂CH₂OCH₃), a polar, electron-donating substituent.
- Analogs include:
- (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid (): Contains a –N(CH₃)₂ group (strong electron donor).
- (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(4-nitrophenyl)prop-2-enamide (): Combines a cyclopropyl group (steric bulk) and a nitro (–NO₂) substituent (electron-withdrawing).
Functional Groups: The cyano group (–CN) is common across analogs, contributing to electron-withdrawing effects and conjugation. The methoxyethoxy chain in the target compound contrasts with the hydroxy-cyclopropyl () or diphenylamino () moieties in analogs, altering solubility and intermolecular interactions.
Electronic and Performance Comparison:
- DSSC Applications: The dimethylamino analog () achieved a power conversion efficiency (PCE) of 3.17%, while the diphenylamino variant reached 3.30% .
- Biological Relevance: Compounds with nitro (–NO₂) or trifluoromethyl (–CF₃) substituents () are often explored as enzyme inhibitors due to their electron-withdrawing properties. The target compound’s methoxyethoxy group may instead favor hydrogen bonding or hydrophilic interactions in biological systems .
Data Tables
Research Findings and Implications
DSSC Performance :
- Electron-donating groups (e.g., –N(CH₃)₂) enhance light absorption and charge transfer in DSSCs, directly correlating with higher PCEs . The methoxyethoxy group’s weaker electron-donating capacity may limit its utility in DSSCs unless paired with complementary acceptors.
Bioactive Potential: Steric and electronic profiles of substituents (e.g., cyclopropyl in ) influence target binding. The methoxyethoxy chain’s flexibility could improve pharmacokinetic properties but may require optimization for specificity .
Structural Insights: Hydrogen-bonding patterns (e.g., from hydroxy or cyano groups) and crystallographic packing (relevant to –5) are critical for material stability and biological activity but remain underexplored for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
